Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid
CAS No.: 511272-41-6
Cat. No.: VC2330887
Molecular Formula: C26H25NO6
Molecular Weight: 447.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 511272-41-6 |
---|---|
Molecular Formula | C26H25NO6 |
Molecular Weight | 447.5 g/mol |
IUPAC Name | (3R)-3-(3,5-dimethoxyphenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Standard InChI | InChI=1S/C26H25NO6/c1-31-17-11-16(12-18(13-17)32-2)24(14-25(28)29)27-26(30)33-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t24-/m1/s1 |
Standard InChI Key | SPQPUHLSWLGXSO-XMMPIXPASA-N |
Isomeric SMILES | COC1=CC(=CC(=C1)[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC |
SMILES | COC1=CC(=CC(=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC |
Canonical SMILES | COC1=CC(=CC(=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC |
Introduction
Chemical Structure and Properties
Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid is characterized by its specific stereochemistry and functional groups that make it valuable for various chemical applications. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is essential for its role in peptide synthesis and related applications.
Molecular Composition
The molecular formula of Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid is C₂₆H₂₅NO₆, with a molecular weight of 447.48 g/mol . The structure includes an Fmoc group attached to the amino group of 3-amino-3-(3,5-dimethoxyphenyl)propionic acid, with the R-configuration at the chiral center. This specific stereochemical arrangement is crucial for its biological activity and applications in stereoselective synthesis.
Structural Features
The structure of Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid contains several key elements:
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A fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino function
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A 3,5-dimethoxyphenyl group providing unique steric and electronic properties
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A propionic acid moiety with a carboxylic acid terminus
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An R-configuration at the chiral center, distinguishing it from its S-enantiomer
The presence of two methoxy groups on the phenyl ring at positions 3 and 5 influences the compound's reactivity, solubility, and interactions with biological targets.
Synthetic Approaches
The synthesis of Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid requires precise control of reaction conditions to ensure stereoselectivity and high yield. Multiple synthetic pathways have been developed to efficiently produce this compound with the required purity and stereochemical integrity.
General Synthetic Routes
Applications in Scientific Research
Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid serves as a valuable tool in various scientific disciplines, particularly in the fields of peptide chemistry, drug development, and materials science.
Peptide Synthesis
One of the primary applications of this compound is in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a protective group that prevents unwanted reactions during the assembly of complex peptides. The specific stereochemistry (R-configuration) allows for the incorporation of this unnatural amino acid derivative into peptides with precise control over three-dimensional structure, which can significantly influence biological activity .
Drug Development
Mechanism of Action in Peptide Synthesis
Understanding the mechanism by which Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid functions in peptide synthesis is crucial for optimizing its use in research and industrial applications.
Fmoc Protection Strategy
The Fmoc group in this compound serves as a temporary protecting group for the amino function during peptide synthesis. The protection mechanism relies on the base-labile nature of the Fmoc group, which can be selectively removed under mild basic conditions (typically using piperidine in DMF) without affecting other functional groups in the growing peptide chain. This orthogonal protection strategy allows for the selective deprotection and sequential addition of amino acids in a controlled manner .
Stereochemical Considerations
Comparison with Related Compounds
To fully appreciate the unique properties and applications of Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid, it is instructive to compare it with structurally related compounds.
Comparison with the S-Enantiomer
Fmoc-(S)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid, the S-enantiomer of our compound of interest, differs only in the configuration at the chiral center. This seemingly minor difference can lead to significantly different biological activities and properties in resulting peptides or pharmaceutical compounds. The two enantiomers often exhibit different binding affinities to biological receptors, highlighting the importance of stereochemical purity in pharmaceutical applications .
Comparison with Non-Substituted Derivatives
When compared to Fmoc-(R)-3-Amino-3-phenylpropionic acid (without the methoxy substituents), the dimethoxy-substituted compound exhibits different electronic and steric properties. The methoxy groups can influence:
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Solubility in various solvents
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Hydrogen bonding capabilities
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Interactions with biological targets
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Reactivity in chemical transformations
These differences make the dimethoxy derivative particularly valuable for specific applications where these modified properties are advantageous .
Comparative Properties of Related Compounds
Compound | Molecular Weight (g/mol) | Configuration | Key Structural Features | Primary Applications |
---|---|---|---|---|
Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid | 447.48 | R | 3,5-dimethoxy substituents | Peptide synthesis, drug development |
Fmoc-(S)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid | 447.48 | S | 3,5-dimethoxy substituents | Comparison studies, alternative peptide structures |
Fmoc-(S)-3-Amino-3-phenylpropionic acid | 387.43 | S | No substituents on phenyl ring | Standard peptide synthesis applications |
This comparative analysis illustrates how subtle structural differences between these compounds can translate into significant variations in their applications and properties .
Quantity | Approximate Price (EUR) |
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100 mg | 77.00 |
250 mg | 127.00 |
1 g | 200.00 |
These prices reflect the specialized nature of the compound and the precision required in its synthesis and purification .
Quality Control Specifications
Commercial preparations of Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid typically adhere to strict quality control specifications to ensure suitability for research and synthetic applications:
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Purity: Minimum 98% (determined by HPLC)
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Moisture content: Maximum 0.5%
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Optical rotation: Within specified range ([α]D= 25 ± 2° (C=1 in DMF) at 20°C)
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Spectral data: Consistent with structure (NMR, IR, MS)
These specifications ensure the reliability and reproducibility of results when using this compound in research and development contexts .
Future Research Directions
The unique structural features and diverse applications of Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid suggest several promising directions for future research and development.
Peptide-Based Therapeutics
The compound's role in creating structurally diverse peptides positions it as a valuable tool in the rapidly expanding field of peptide-based therapeutics. Future research may focus on:
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Development of peptide drugs with enhanced stability and bioavailability
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Creation of peptide mimetics that target specific disease pathways
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Design of peptide-drug conjugates for targeted delivery
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Exploration of novel binding modes through incorporation of this unnatural amino acid derivative
These applications have significant potential in addressing unmet medical needs across various therapeutic areas .
Materials Science Innovations
In materials science, future research directions may include:
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Development of responsive polymers containing the compound or its derivatives
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Creation of biomaterials with enhanced biocompatibility through incorporation of modified peptides
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Design of functional materials with specific recognition properties
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Exploration of applications in nanotechnology and sensing devices
These applications could lead to new generations of smart materials with tailored properties for specific technological needs .
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